Ethenocytidine hydrochloride
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Overview
Description
Ethenocytidine hydrochloride is a base-modified nucleoside that features an additional fused, heterocyclic ring of the “etheno” type. This compound is derived from cytidine and is known for its unique structural and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethenocytidine hydrochloride typically involves the reaction of cytidine with α-halocarbonyl reagents. One common method is the treatment of cytidine with chloroacetaldehyde, which results in the formation of the etheno-bridge . The reaction conditions often include an acidic or basic environment to facilitate the formation of the etheno ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and reagent concentrations, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethenocytidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the etheno ring or other functional groups in the molecule.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ethenocytidine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Ethenocytidine hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of ethenocytidine hydrochloride involves its interaction with nucleic acids. The compound can be incorporated into RNA and DNA, where it affects the structure and function of these molecules. The etheno-bridge in the compound introduces unique electronic properties that can interfere with normal nucleic acid processes, such as replication and transcription . This interference can lead to antiviral and anticancer effects by disrupting the replication of viruses and the proliferation of cancer cells .
Comparison with Similar Compounds
Ethenocytidine hydrochloride is part of a family of etheno derivatives, which include:
Ethenoadenosine: Another base-modified nucleoside with similar structural features.
Ethenoguanosine: A compound with an etheno-bridge similar to ethenocytidine.
Uniqueness
This compound is unique due to its specific structural modifications and electronic properties. These features make it particularly useful as a research tool and potential therapeutic agent .
List of Similar Compounds
- Ethenoadenosine
- Ethenoguanosine
- Ethenoguanosine derivatives
Properties
Molecular Formula |
C11H14ClN3O5 |
---|---|
Molecular Weight |
303.70 g/mol |
IUPAC Name |
4-amino-1-[(2R,3R,4S,5S)-3,4-dihydroxy-5-(2H-oxet-2-yl)oxolan-2-yl]pyrimidin-2-one;hydrochloride |
InChI |
InChI=1S/C11H13N3O5.ClH/c12-6-1-3-14(11(17)13-6)10-8(16)7(15)9(19-10)5-2-4-18-5;/h1-5,7-10,15-16H,(H2,12,13,17);1H/t5?,7-,8+,9+,10+;/m0./s1 |
InChI Key |
NAHDYJBOIVXOEP-MZPKOYFQSA-N |
Isomeric SMILES |
C1=COC1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)N)O)O.Cl |
Canonical SMILES |
C1=COC1C2C(C(C(O2)N3C=CC(=NC3=O)N)O)O.Cl |
Origin of Product |
United States |
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